![molecular formula C25H19FN4O4 B2617488 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one CAS No. 1207056-76-5](/img/structure/B2617488.png)
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one
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Overview
Description
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions: Introduction of the ethoxy and methoxy groups on the phenyl ring can be done via nucleophilic aromatic substitution.
Formation of the phthalazinone core: This involves the condensation of phthalic anhydride with hydrazine derivatives, followed by further functionalization to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce amino derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of phthalazinone, including this compound, exhibit promising anticancer activities. The molecular hybridization strategy utilized in designing such compounds allows for enhanced efficacy against cancer cells by targeting multiple pathways involved in tumor growth and survival. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, such as enzyme inhibition and receptor modulation .
Antimicrobial Activity
The oxadiazole moiety in the compound has been associated with antimicrobial properties. Several studies have reported that oxadiazole derivatives possess significant activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The specific interactions of this compound with microbial enzymes could further elucidate its role in combating infections.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. Phthalazinone derivatives have been explored for their ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as TNF-alpha. This makes them suitable for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Activity
A study published in Molecular Pharmacology demonstrated that a similar phthalazinone derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells. The study highlighted the importance of the oxadiazole ring in enhancing the compound's anticancer activity through specific enzyme interactions .
Case Study 2: Antimicrobial Efficacy
In a recent investigation published in Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their antimicrobial properties. One derivative closely related to this compound showed effective inhibition against multi-drug resistant bacterial strains, showcasing the potential for developing new antibiotics from phthalazinone-based compounds .
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one
- 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one
Uniqueness
The presence of both ethoxy and methoxy groups on the phenyl ring, along with the fluorophenyl substitution, gives 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one unique electronic and steric properties. These features can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.
Biological Activity
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure includes an oxadiazole ring and a phthalazinone core, which contribute to its biological activity. This article delves into the compound's biological activities, mechanisms of action, and related research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C19H18N4O3 |
Molecular Weight | 342.37 g/mol |
LogP | 3.1945 |
Polar Surface Area | 62.54 Ų |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The oxadiazole ring is known to participate in interactions that can modulate cellular pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research .
Anticancer Activity
Research indicates that derivatives of phthalazine compounds exhibit notable anticancer properties. The mechanism involves inhibiting key proteins involved in cancer cell survival and proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of related oxadiazole compounds against Plasmodium falciparum. Compounds with similar structural features demonstrated high selectivity and potency against chloroquine-sensitive strains of malaria. The structure–activity relationship (SAR) studies indicated that specific substitutions on the phenyl moiety significantly impact the antimalarial efficacy .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Phthalazine derivatives have shown activity against various bacterial and fungal strains, attributed to their ability to disrupt microbial cell functions .
Case Study 1: Anticancer Efficacy
In a study involving a series of phthalazine derivatives, it was found that specific substitutions enhanced cytotoxicity against human cancer cell lines. For instance, the presence of an ethoxy group at position 4 significantly improved the compound's ability to inhibit cancer cell proliferation compared to unsubstituted analogs .
Case Study 2: Antimalarial Potency
A recent investigation focused on the antiplasmodial activities of novel oxadiazole derivatives showed that specific substitutions led to IC50 values as low as 0.034 µM against P. falciparum NF54 strain. This highlights the potential for developing new antimalarial agents based on structural modifications of existing compounds .
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O4/c1-3-33-20-13-8-15(14-21(20)32-2)23-27-24(34-29-23)22-18-6-4-5-7-19(18)25(31)30(28-22)17-11-9-16(26)10-12-17/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULXRYVANSBGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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